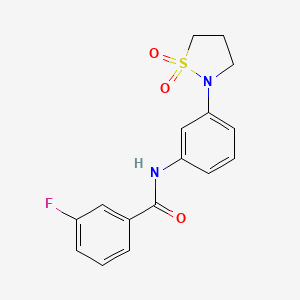

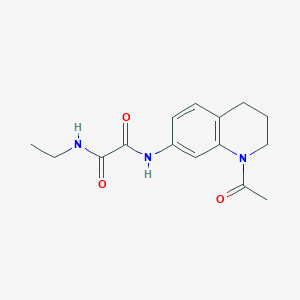

![molecular formula C15H18N2O3 B2858279 1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea CAS No. 2034491-68-2](/img/structure/B2858279.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells (DSSCs)

Bifuran derivatives have been synthesized for use in dye-sensitized solar cells . These cells are a type of solar cell that converts sunlight to electricity with the help of a dye. Bifuran derivatives, when used as sensitizers, can improve the photovoltaic performance of DSSCs. They are designed to achieve wider panchromatic absorption spectra, appropriate frontier molecular orbital (FMO) energy levels, and outstanding stability .

Organic Photovoltaics

In the field of organic photovoltaics, bifuran derivatives are valuable due to their ability to facilitate effective photo-induced intramolecular charge transfer (ICT). This is crucial for the conversion of sunlight into electrical energy. The molecular structure of these compounds is engineered to optimize light absorption and electron transfer .

Synthesis of Bi-anchoring Organic Dyes

The compound serves as a precursor in the synthesis of bi-anchoring organic dyes. These dyes are used for their superior light-harvesting capabilities and can be tailored for various photophysical and electrochemical properties, which are essential for high-efficiency solar energy conversion .

Renewable Furfural-Based Polyesters

Bifuran derivatives are used to create renewable furfural-based polyesters with high oxygen barrier properties. These materials are significant for packaging applications, where they can replace non-renewable, petroleum-based polymers. The sulfur-bridged difuran moieties contribute to the high barrier properties of these polyesters .

High-Performance Polymer Materials

The intrinsic properties of bifuran derivatives make them suitable for the development of high-performance polymer materials. These materials exhibit good thermal stability and can be processed into films with desirable mechanical properties. They are also endowed with slight UV shielding effects, which is beneficial for certain applications .

Selective Ion Extraction

Bifuran derivatives can be modified to create materials for the selective extraction of ions, such as copper ions, from various samples. This application is particularly relevant in environmental monitoring and the recycling of valuable metals from waste streams .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclopentyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-15(17-11-4-1-2-5-11)16-10-12-7-8-14(20-12)13-6-3-9-19-13/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLVEXIVNXNSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2858198.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)

![N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2858201.png)

![2-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2858209.png)

![(E)-2-cyano-3-(2-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2858211.png)

![2-{[(4-Pyridinylmethyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2858213.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)